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molecular formula C15H22O B3269699 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene CAS No. 51510-70-4

6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

Cat. No. B3269699
M. Wt: 218.33 g/mol
InChI Key: KLPXHMKJEIFOOS-UHFFFAOYSA-N
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Patent
US09051331B2

Procedure details

6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene was prepared employing the procedures described in U.S. Pat. Appl. Publ. 2005/0148590 A1, employing 2,5-dimethyl-hexane-2,5-diol and anisole as the starting materials. 6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene was subsequently treated with BBr3 in CH2Cl2 to provide the title compound.
[Compound]
Name
2005/0148590 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(O)(CCC(C)(O)C)C.C1(OC)C=CC=CC=1.[CH3:19][O:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[C:27]([CH3:32])([CH3:31])[CH2:26][CH2:25][C:24]2([CH3:34])[CH3:33].B(Br)(Br)Br>C(Cl)Cl>[CH3:19][O:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[C:27]([CH3:32])([CH3:31])[CH2:26][CH2:25][C:24]2([CH3:34])[CH3:33].[CH3:31][C:27]1([CH3:32])[CH2:26][CH2:25][C:24]([CH3:34])([CH3:33])[C:23]2[CH:22]=[C:21]([OH:20])[CH:30]=[CH:29][C:28]1=2

Inputs

Step One
Name
2005/0148590 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(O)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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